[(1S,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate
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Overview
Description
The compound [(1S,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate is a complex organic molecule characterized by multiple functional groups, including hydroxyl, acetoxy, and phenylprop-2-enoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate typically involves multiple steps, including the protection of hydroxyl groups, selective acetylation, and the formation of the phenylprop-2-enoate ester. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to optimize efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(1S,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of acetoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
[(1S,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate: has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1S,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
[(1S,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate: shares structural similarities with other tricyclic compounds and esters, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C35H44O9 |
---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
[(1S,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C35H44O9/c1-19-26(44-28(39)15-14-24-12-10-9-11-13-24)16-17-35(8)29(19)31(40)25-18-27(41-21(3)36)20(2)30(34(25,6)7)32(42-22(4)37)33(35)43-23(5)38/h9-15,25-27,29,31-33,40H,1,16-18H2,2-8H3/b15-14+/t25-,26+,27+,29+,31-,32-,33+,35-/m1/s1 |
InChI Key |
NQINDQGQJLIYFL-NFUZKYFTSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@H](C2(C)C)C[C@@H]1OC(=O)C)O)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)O)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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